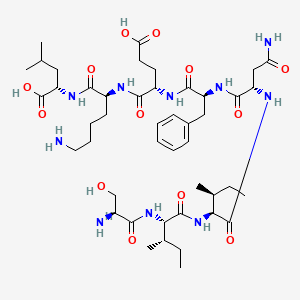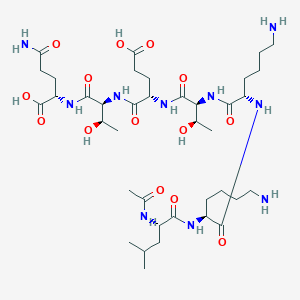
Peptide d'ovalbumine (257-264)
Vue d'ensemble
Description
OVA Peptide (257-264) is a class I (Kb)-restricted peptide epitope of OVA, an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb.
Applications De Recherche Scientifique
Stimulation des cellules T
Le peptide d'ovalbumine (257-264) est utilisé pour stimuler les cellules T dans les cellules mononucléaires du sang périphérique (PBMC) {svg_1}. Cela permet aux chercheurs d'étudier les réponses des cellules T et leur rôle dans diverses maladies.
Quantification de la spécificité des épitopes peptidiques
Ce peptide est utilisé pour quantifier la spécificité des épitopes peptidiques {svg_2}. En utilisant ce peptide, les chercheurs peuvent mesurer la réponse du système immunitaire à des antigènes spécifiques, ce qui est crucial dans le développement de vaccins et d'immunothérapies.
Cellules effectrices libérant de l'IFN-γ par test ELISPOT
Le peptide d'ovalbumine (257-264) est utilisé dans les tests ELISPOT (Enzyme-Linked ImmunoSpot) pour mesurer le nombre de cellules effectrices libérant de l'IFN-γ {svg_3}. Ceci est important pour comprendre la réponse immunitaire dans diverses maladies.
Développement de vaccins immunothérapeutiques
Le peptide d'ovalbumine (257-264) est également utilisé pour tester de nouveaux adjuvants dans le développement de vaccins immunothérapeutiques {svg_4}. Les adjuvants sont des substances qui renforcent la réponse immunitaire de l'organisme à un antigène, ce qui rend ce peptide précieux dans le développement de vaccins plus efficaces.
Détection de la réponse des cellules T cytolytiques CD8+
Il a été démontré que les peptides OVA 257-264 peuvent être utilisés pour détecter une forte réponse des cellules T cytolytiques CD8+ {svg_5}. Ceci est crucial pour étudier la capacité du système immunitaire à détruire les cellules infectées ou cancéreuses.
Analyse Biochimique
Biochemical Properties
Ova Peptide (257-264) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the class I MHC molecule, H-2Kb . This interaction is crucial for the detection of a strong CD8+ cytolytic T cell response .
Cellular Effects
Ova Peptide (257-264) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated that Ova Peptide (257-264) peptides can be used to detect a strong CD8+ cytolytic T cell response .
Molecular Mechanism
The mechanism of action of Ova Peptide (257-264) is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, high-affinity Ova Peptide (257-264) activation of the TCR triggers a largely similar, albeit potentially stronger, pTyr-mediated signaling regulatory axis compared to anti-TCR antibody .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ova Peptide (257-264) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, Ova Peptide (257-264) is shipped at room temperature and upon receipt, it should be stored at -20°C .
Dosage Effects in Animal Models
The effects of Ova Peptide (257-264) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ova Peptide (257-264) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Ova Peptide (257-264) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ova Peptide (257-264) and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGCCBAOOWGEO-RUTPOYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ova peptide (257-264) interact with its target and what are the downstream effects?
A1: Ova peptide (257-264) binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. [, , , , ] This complex is then presented on the surface of antigen-presenting cells (APCs), where it is recognized by T cells expressing a specific T cell receptor (TCR) that recognizes the Ova peptide (257-264)/H-2Kb complex. [, ] This interaction triggers T cell activation, leading to downstream effects such as proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and cytokine production. [, ]
Q2: Can you elaborate on the role of Ova peptide (257-264) in studying antigen presentation pathways?
A2: Ova peptide (257-264) has been instrumental in elucidating different antigen presentation pathways. Studies have shown that denatured ovalbumin, containing the peptide sequence, can be presented via MHC class I molecules, challenging the conventional understanding that only endogenous antigens are presented this way. [] Research suggests an alternative pathway involving endosomal compartments and fluid-phase endocytosis for this cross-presentation. [] This has significant implications for vaccine development, particularly for CD8+ T cell responses. []
Q3: How does aging affect the immune response to Ova peptide (257-264)?
A3: Studies utilizing Ova peptide (257-264) have shown that aging negatively impacts the immune response to this antigen. [, ] Specifically, dendritic cells (DCs) from aged mice are less efficient in stimulating Ova-specific T cells, even though their ability to present the peptide itself remains unaffected. [, ] This impaired T cell stimulation is linked to decreased expression of DC-SIGN and CCR7 on aged DCs, leading to defective migration and reduced T cell activation within tumors. [, ]
Q4: What are the implications of using Ova peptide (257-264) in transfusion research?
A4: Ova peptide (257-264) has been used as a model antigen to study immune responses to transfused red blood cells (RBCs). [] By conjugating Ova to RBCs, researchers demonstrated that even leukoreduced RBCs could trigger an immune response. [] This is significant because it highlights the potential for immunization against minor histocompatibility antigens (mHAs) present on donor RBCs, potentially leading to graft rejection after bone marrow transplantation in chronically transfused patients. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







